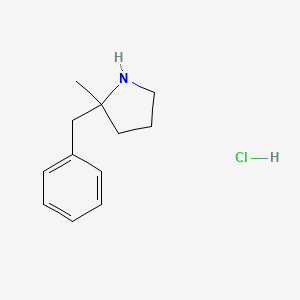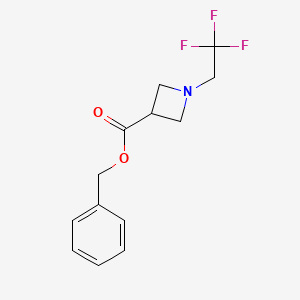
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate
Übersicht
Beschreibung
“Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate” is a chemical compound used in scientific research . It has a molecular weight of 273.25 and a molecular formula of C13H14F3NO2 .
Molecular Structure Analysis
The molecular structure of “Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate” is represented by the formula C13H14F3NO2 . This indicates that the molecule is composed of 13 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate” has a molecular weight of 273.25 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry .
- Application : 1,2,3-triazoles are a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry .
- Method : The main developments have been based on the preparation of diverse compounds with an eye on the regioselectivity, in terms of 1,4-, 1,5- and 1,4,5-polysubstituted compounds .
- Results : The use of Ru (II)-based catalyst opens the possibility to construct 1,5-disubstituted 1,2,3-triazoles in a highly regioselective way .
- Field : Polymer Chemistry .
- Application : The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
- Method : This review highlights the recent advances on the polymerizations of aziridine and azetidine .
- Results : It provides an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures (i.e. branched vs. linear) and degrees of control .
Catalytic Synthesis of 1,2,3-Triazoles
Polymerization of Aziridine and Azetidine
- Field : Polymer Chemistry .
- Application : Aziridines and azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization .
- Method : This process involves the preparation of monomers for cationic, anionic and other polymerization mechanisms .
- Results : The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
- Field : Organic Chemistry .
- Application : This method offers a convenient and economical approach to various trifluoroethyl-containing compounds .
- Method : The reaction involves benzyl methanesulfonate with TMSCF3 in the presence of KF and CuI in DMF at 60 °C under Ar atmosphere .
- Results : The desired product was obtained with a yield of 17% .
- Field : Medicinal Chemistry .
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : Specific synthesis methods are not provided in the source .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Anionic and Cationic Ring-Opening Polymerization
Cu-Mediated Trifluoromethylation
Antiviral Activity
Eigenschaften
IUPAC Name |
benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)9-17-6-11(7-17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXSUFWPVXJGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



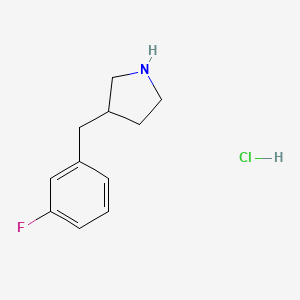
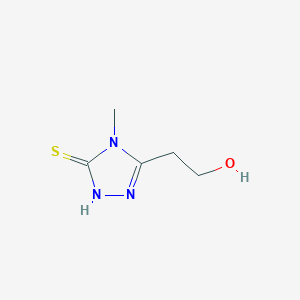
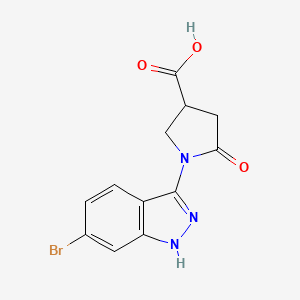
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)
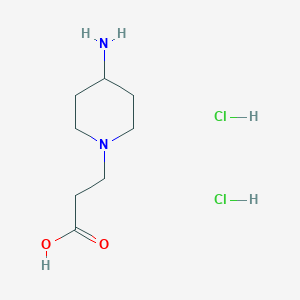
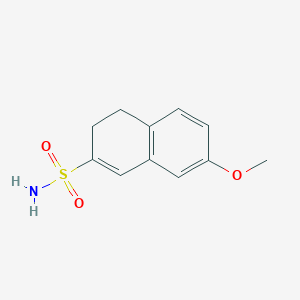
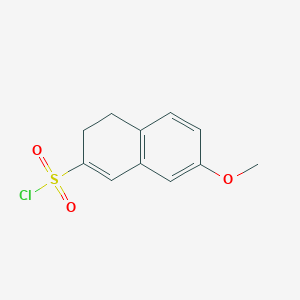
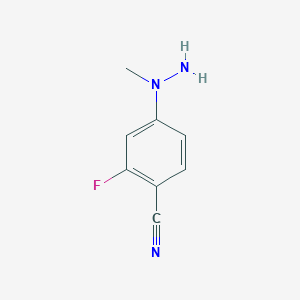
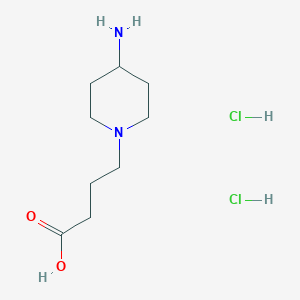
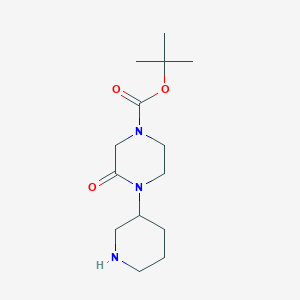
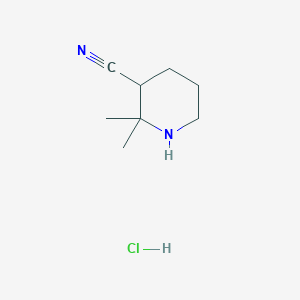
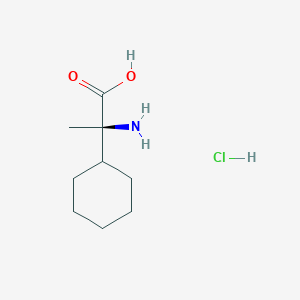
![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)
